3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one
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Overview
Description
3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one is a complex heterocyclic compound that belongs to the family of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a 2-fluorophenyl hydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with a pyridine derivative under acidic or basic conditions to form the fused pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as transition metals, to facilitate the cyclization reactions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic processes it regulates .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Indole Derivatives: Indole compounds also have a fused ring system and are known for their diverse biological activities.
Uniqueness
3-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to other similar compounds .
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1,4,6-trimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-12-10-13(2)25(3)20(27)18(12)21(28)26-9-8-17-15(11-26)19(24-23-17)14-6-4-5-7-16(14)22/h4-7,10H,8-9,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCFCEUQZKNUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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